Product packaging for Montelukast dicyclohexylamine(Cat. No.:CAS No. 577953-88-9)

Montelukast dicyclohexylamine

Cat. No.: B028910
CAS No.: 577953-88-9
M. Wt: 767.5 g/mol
InChI Key: ZLOLVGQQYDQBMP-HKHDRNBDSA-N
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Description

Significance as a Pharmaceutical Intermediate and Reference Standard in Active Pharmaceutical Ingredient Development

Montelukast (B128269) Dicyclohexylamine (B1670486) Salt is primarily recognized for its dual role as a critical pharmaceutical intermediate and a reference standard in the development of the active pharmaceutical ingredient (API), Montelukast Sodium. manusaktteva.com As an intermediate, it is a key compound formed during the multi-step synthesis of Montelukast. rsc.org The creation of the dicyclohexylamine salt from the montelukast free acid is a pivotal purification step. rsc.org This process allows for the effective isolation and purification of the montelukast molecule, ensuring a high degree of purity before its conversion to the final sodium salt form used in medication. rsc.org

Furthermore, its high purity and stable, solid nature make it an ideal certified reference material (CRM) or pharmaceutical secondary standard. sigmaaldrich.comveeprho.com Reference standards are essential for confirming the identity, purity, and strength of the final API. sigmaaldrich.comveeprho.com They serve as a benchmark against which production batches of Montelukast Sodium are tested, ensuring they meet the stringent requirements set by regulatory bodies. veeprho.com

Role in Drug Development and Quality Assurance Frameworks

Within the highly regulated environment of drug development, Montelukast Dicyclohexylamine Salt plays a vital role in establishing and maintaining quality assurance frameworks. veeprho.com It is extensively used in analytical method validation (AMV) and quality control (QC) applications. veeprho.comsynzeal.com For instance, pure samples of the salt are used to develop and validate new analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify Montelukast and any potential impurities. lgcstandards.com

Its use is critical for impurity profiling during the manufacturing process. By having a well-characterized standard, pharmaceutical scientists can accurately identify and quantify any related substances or degradation products, ensuring the final drug product is safe and effective. This adherence to quality is mandated by pharmacopoeias and regulatory authorities like the United States Pharmacopeia (USP), European Medicines Agency (EMA), and Japan's Pharmaceuticals and Medical Devices Agency (PMDA). veeprho.com The availability of this reference standard is crucial for companies submitting Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA), as it supports the required analytical data package. veeprho.comsynzeal.com

Fundamental Research Context: Leukotriene Pathway Modulation and Antagonism

This compound Salt is instrumental in fundamental research focused on the leukotriene pathway. Leukotrienes are inflammatory mediators generated from arachidonic acid by various inflammatory cells. pharmgkb.org A specific class, the cysteinyl leukotrienes (CysLTs) such as leukotriene D4 (LTD4), are potent mediators in the pathophysiology of asthma and allergic rhinitis. pharmgkb.orgnih.gov They cause effects like bronchoconstriction, increased vascular permeability, and mucus secretion by binding to the cysteinyl leukotriene receptor 1 (CysLT1). pharmgkb.org

Montelukast functions as a selective and competitive antagonist of the CysLT1 receptor. rsc.orgclevelandclinic.org By blocking the receptor, it inhibits the physiological actions of LTD4. youtube.com In a research context, the dicyclohexylamine salt serves as a stable and reliable reagent for studying these interactions. Scientists use it in in vitro and in vivo models to investigate the cellular and molecular mechanisms of the leukotriene pathway, explore the effects of CysLT1 receptor blockade, and develop new therapeutic strategies for inflammatory diseases. chemicalbook.comnih.gov

Chemical and Physical Properties

The table below summarizes key properties of this compound Salt.

PropertyValue
CAS Number 577953-88-9 sigmaaldrich.comacanthusresearch.comusp.org
Molecular Formula C₃₅H₃₆ClNO₃S·C₁₂H₂₃N (or C₄₇H₅₉ClN₂O₃S) sigmaaldrich.comacanthusresearch.com
Molecular Weight 767.50 g/mol sigmaaldrich.comjigschemical.com
Appearance Pale Beige or White to off-white solid chemicalbook.com
Primary Use Pharmaceutical Intermediate and Reference Standard jigschemical.com

Applications in Pharmaceutical Development

This table outlines the primary applications of this compound Salt within the pharmaceutical industry.

Application AreaSpecific Use
API Synthesis Intermediate in the manufacturing process of Montelukast Sodium. jigschemical.com
Purification Used to isolate and purify the Montelukast acid via crystallization. rsc.org
Quality Control (QC) Serves as a Certified Reference Material for testing production batches. sigmaaldrich.comsynzeal.com
Analytical Method Validation (AMV) Used to develop and validate methods for identity, purity, and strength testing. veeprho.comsynzeal.com
Impurity Profiling Helps in the identification and quantification of related substances and impurities.
Fundamental Research Reagent for studying the leukotriene pathway and CysLT1 receptor antagonism. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H59ClN2O3S B028910 Montelukast dicyclohexylamine CAS No. 577953-88-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLVGQQYDQBMP-HKHDRNBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H59ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021117
Record name Cyclopropaneacetic acid, 1-​[[[(1R)​-​1-​[3-​[(1E)​-​2-​(7-​chloro-​2-​quinolinyl)​ethenyl]​phenyl]​-​3-​[2-​(1-​hydroxy-​1-​methylethyl)​phenyl]​propyl]​thio]​methyl]​-​, compd. with N-​cyclohexylcyclohexan​amine (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

767.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577953-88-9
Record name Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577953-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropaneacetic acid, 1-​[[[(1R)​-​1-​[3-​[(1E)​-​2-​(7-​chloro-​2-​quinolinyl)​ethenyl]​phenyl]​-​3-​[2-​(1-​hydroxy-​1-​methylethyl)​phenyl]​propyl]​thio]​methyl]​-​, compd. with N-​cyclohexylcyclohexan​amine (1:1) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylcyclohexanamine 2-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Process Chemistry Investigations of Montelukast Dicyclohexylamine Salt

Methodologies for Montelukast (B128269) Acid Precursor Synthesis

The synthesis of the Montelukast acid precursor is a multi-step process that has been the subject of considerable research to improve efficiency and reduce the use of hazardous reagents. A common strategy involves the coupling of two key intermediates: a diol containing the quinoline (B57606) and phenyl rings, and a thiol-containing cyclopropane (B1198618) acetic acid derivative. rsc.org

One established route involves the stereoselective reduction of a keto-functionality to produce a diol intermediate. asianpubs.org This diol is then typically activated by mesylation of the secondary alcohol. rsc.orgsciforum.net The mesylated intermediate is then coupled with the thiol-containing side chain. rsc.orgsciforum.net

Significant advancements have focused on avoiding hazardous reagents like n-butyl lithium, which was initially used to create the dilithium (B8592608) salt of the thiol side chain. rsc.orgallfordrugs.comnewdrugapprovals.org Alternative methods have been developed to circumvent the need for such pyrophoric reagents, making the process more suitable for large-scale industrial production. google.com Another approach involves the synthesis of a methyl ester of Montelukast, which is subsequently hydrolyzed to the free acid. google.comepo.org However, this can require tedious chromatographic purification. google.comepo.org

A notable improvement in the synthesis involves the reaction of (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate with methanesulfonyl chloride, followed by condensation with 2-(1-(mercaptomethyl)cyclopropyl)acetic acid. sciforum.net The resulting product is then isolated as the dicyclohexylamine (B1670486) salt. sciforum.net

Dicyclohexylamine Salt Formation Strategies

The formation of the dicyclohexylamine salt is a crucial step for the purification of Montelukast acid. newdrugapprovals.org This acid-base reaction allows for the isolation of a stable, crystalline solid from the crude reaction mixture, effectively removing impurities. rsc.orgsciforum.net

Direct Salt Formation Approaches

The direct approach involves dissolving the crude Montelukast free acid in a suitable organic solvent and then adding dicyclohexylamine. rsc.orgepo.org This leads to the precipitation of the Montelukast Dicyclohexylamine Salt, which can then be isolated by filtration. rsc.org For instance, after synthesizing the Montelukast free acid, it can be dissolved in ethyl acetate (B1210297) and treated with dicyclohexylamine to form the salt. rsc.org The resulting slurry is often aged to ensure complete precipitation before filtration. rsc.org

Optimized Solvent Systems for Salt Crystallization

The choice of solvent is critical for obtaining high yield and purity of the crystalline salt. Various organic solvents have been investigated to optimize the crystallization process. rsc.orggoogle.com

Different solvents and solvent mixtures have been utilized for the crystallization of this compound Salt. Ethyl acetate is a commonly used solvent for the initial formation of the salt. rsc.orgepo.org Following the formation of a thick slurry in ethyl acetate, an anti-solvent like hexane (B92381) is often added to enhance precipitation and improve the yield. rsc.org

Other solvents that have been explored include acetone (B3395972) and mixtures of acetonitrile (B52724) and isopropanol. google.com The selection of the solvent system can also influence the polymorphic form of the resulting salt. For example, Form A of the DCHA salt is crystallized from a mixture of ethyl acetate and hexanes, while Form B is obtained from toluene (B28343) and heptane. justia.comgoogle.com The scalability of the process is a key consideration, and the use of efficient solvent systems that provide good yields of a filterable crystalline solid is paramount for industrial production. researchgate.net

Solvent SystemOutcomeReference
Ethyl acetate / HexaneCrystallization of Form A of Montelukast DCHA salt. justia.comgoogle.com justia.comgoogle.com
Toluene / HeptaneCrystallization of Form B of Montelukast DCHA salt. justia.comgoogle.com justia.comgoogle.com
AcetoneUsed for the isolation of this compound Salt. google.com google.com
Acetonitrile / IsopropanolA combination used for the isolation and purification of the DCHA salt. google.comgoogle.com google.comgoogle.com
Toluene / AcetonitrileUsed for recrystallization to obtain crystalline Montelukast sodium from the DCHA salt. allfordrugs.comnewdrugapprovals.orgnewdrugapprovals.org allfordrugs.comnewdrugapprovals.orgnewdrugapprovals.org

Organic solvents play a multifaceted role in the synthesis and crystallization of this compound Salt. In the synthesis phase, solvents like tetrahydrofuran (B95107) (THF) are used as a medium for the reaction between the mesylated intermediate and the thiol side chain. rsc.org Toluene and acetonitrile are also used in the synthesis of the precursor. rsc.org

For crystallization, the primary role of the solvent is to dissolve the crude Montelukast acid and then, upon addition of dicyclohexylamine, to facilitate the selective precipitation of the desired salt, leaving impurities in the mother liquor. sciforum.net The solubility characteristics of the salt in different solvents are exploited to maximize yield. For instance, the salt is soluble in the primary solvent (e.g., ethyl acetate) but less soluble in the anti-solvent (e.g., hexane), leading to efficient precipitation. rsc.orgepo.org The solvent also influences crystal growth, size, and morphology, which are important for filtration and drying operations on a large scale. researchgate.net

Seeding Techniques for Enhanced Crystallization and Product Isolation

Seeding is a common practice in crystallization processes to control crystal size, improve product purity, and ensure consistent batch-to-batch results. epo.orgresearchgate.net In the context of this compound Salt, seeding is often employed to initiate and control the crystallization process. rsc.orgepo.org

After the addition of dicyclohexylamine to the solution of Montelukast free acid, the mixture can be seeded with a small amount of pure this compound Salt crystals. rsc.orgepo.org This provides a template for crystal growth, which can lead to a more uniform particle size distribution and can prevent the formation of amorphous material or undesired polymorphs. researchgate.net Seeding can also accelerate the crystallization process, reducing the time required for the slurry to age. epo.org The amount of seed material is typically a small percentage of the total expected yield. google.com For example, a process might involve dissolving the crude acid in ethyl acetate, adding dicyclohexylamine, seeding with the DCHA salt, and then aging the mixture for an extended period to ensure complete crystallization before adding an anti-solvent like n-hexane. google.comepo.org This controlled crystallization is vital for isolating a high-purity product that is suitable for conversion to the final active pharmaceutical ingredient, Montelukast sodium. rsc.orgnewdrugapprovals.org

Conversion of this compound Salt to Other Pharmaceutical Forms

The isolation of montelukast as its dicyclohexylamine (DCHA) salt is a critical purification step in its manufacturing process. googleapis.comepo.org This crystalline salt form allows for the effective removal of impurities generated during the synthesis. googleapis.comnewdrugapprovals.org Once purified, the DCHA salt must be converted back into the active free acid form before being transformed into the final, pharmaceutically acceptable sodium salt. googleapis.comwipo.int This multi-step conversion is a cornerstone of large-scale montelukast production. epo.org

Reformation of Montelukast Free Acid from the Dicyclohexylamine Salt

The regeneration of montelukast free acid from its purified dicyclohexylamine salt is an acid-base neutralization reaction. The process involves treating the salt with a suitable acid to protonate the carboxylate of montelukast and form a salt with the dicyclohexylamine, thereby liberating the desired free acid. rsc.orggoogleapis.com

The selection of the acid and solvent system is crucial for an efficient conversion and clean separation. Weak organic acids are commonly employed to facilitate this process.

Key Reagents and Solvents in Free Acid Reformation:

Reagent/SolventFunction/PurposeSource
This compound Salt Starting material; purified intermediate epo.orgrsc.org
Acetic Acid Acidifying agent to neutralize the dicyclohexylamine and liberate the free acid googleapis.comepo.orgrsc.org
Tartaric Acid Alternative acidifying agent epo.orgrsc.org
Toluene Organic solvent to dissolve the montelukast free acid googleapis.comrsc.org
Methylene (B1212753) Chloride (Dichloromethane) Alternative organic solvent for extraction epo.org
Water Aqueous phase for dissolving the dicyclohexylamine salt byproduct (e.g., dicyclohexylammonium (B1228976) acetate) epo.orgrsc.org

The general procedure involves suspending or dissolving the montelukast DCHA salt in a biphasic solvent system, typically consisting of an organic solvent like toluene or methylene chloride and water. epo.orgrsc.org An aqueous solution of an acid, such as acetic acid, is then added to the mixture. googleapis.comrsc.org The stronger acid protonates the montelukast, leaving the free acid soluble in the organic layer, while the dicyclohexylamine is protonated and remains in the aqueous layer as its corresponding salt (e.g., dicyclohexylammonium acetate). rsc.org Following the reaction, the two layers are separated. The organic layer containing the montelukast free acid is typically washed with water to remove any residual impurities before being dried and carried forward to the next step. epo.orgrsc.org

Conversion to Montelukast Sodium Salt for Pharmaceutical Production

For pharmaceutical formulation, the purified montelukast free acid is converted into its more stable and water-soluble sodium salt. googleapis.comnewdrugapprovals.org This final step is carefully controlled to ensure the desired physical form (often amorphous) and high purity of the active pharmaceutical ingredient (API). newdrugapprovals.orgwipo.int

The conversion is another acid-base reaction, where the carboxylic acid group of montelukast reacts with a sodium-containing base.

Common Methods for Sodium Salt Formation:

Sodium SourceSolvent SystemProcess HighlightsSource
Sodium Hydroxide (B78521) Ethanol/Water in Toluene or Methylene ChlorideThe free acid in an organic solvent is treated with an ethanolic solution of NaOH. The resulting sodium salt is then isolated, often by solvent evaporation and trituration with a non-polar solvent like n-heptane. googleapis.comrsc.orggoogle.com
Sodium Methoxide (B1231860) Methanol or TolueneSodium methoxide is used as the base to convert the acid to the sodium salt. googleapis.comsciforum.net

In a typical process, the organic solution of montelukast free acid, obtained from the previous step, is treated with a solution of a sodium base, such as sodium hydroxide in ethanol. rsc.orggoogle.com The reaction mixture is stirred to ensure complete salt formation. rsc.org The final montelukast sodium is then isolated. This may involve concentrating the solution and adding a non-polar solvent like n-hexane or n-heptane to precipitate the product, or by crystallization from a specific solvent mixture like toluene and acetonitrile. epo.orgnewdrugapprovals.orgrsc.org The resulting solid is filtered and dried under controlled conditions to yield montelukast sodium in its desired form, ready for pharmaceutical production. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes for this compound Salt

Key green chemistry strategies applied to the synthesis leading to this compound salt include:

Use of Catalysis: Catalytic reactions are preferred over stoichiometric reagents to minimize waste. jddhs.com A significant green advancement in the montelukast synthesis was the development of a biocatalytic reduction of a key ketone intermediate to the required chiral alcohol. pharmtech.com This enzymatic process replaced the traditional method that used stoichiometric amounts of hazardous and expensive borane (B79455) reagents like (–)-β-chlorodiisopinocampheylborane ((–)-DIP-Cl), eliminating significant amounts of borate (B1201080) salt waste. pharmtech.com

Solvent Selection and Reduction: The choice of solvents is critical, as they often constitute the largest portion of waste in a chemical process. jddhs.com Green approaches focus on using fewer, less hazardous, and recyclable solvents. mdpi.com In the synthesis of montelukast, efforts have been made to streamline processes into a single solvent where possible, which simplifies recovery and recycling. pharmtech.com For example, replacing solvent systems containing methylene chloride with more environmentally friendly options like acetonitrile has been a key improvement. pharmtech.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. jddhs.com The improved process for montelukast, which avoids the use of protecting groups for the tertiary alcohol, enhances atom economy compared to earlier synthetic routes. rsc.org

Avoiding Hazardous Reagents: A major drawback of some earlier montelukast syntheses was the use of n-butyl lithium, a pyrophoric and expensive reagent, to generate the dianion of 1-(mercaptomethyl)cyclopropaneacetic acid. allfordrugs.com Developing alternative, safer routes that avoid such hazardous materials is a key goal of green chemistry. thepharmajournal.com The use of safer bases and improved reaction conditions contributes to a more sustainable manufacturing process. allfordrugs.com

By implementing these principles, the synthesis of montelukast and its dicyclohexylamine salt intermediate becomes not only more environmentally friendly but also more efficient and economical on an industrial scale. pharmtech.comthepharmajournal.com

Solid State Research and Polymorphism of Montelukast Dicyclohexylamine Salt

Identification and Characterization of Polymorphic Forms of Montelukast (B128269) Dicyclohexylamine (B1670486) Salt

Research has identified the existence of at least two distinct polymorphic forms of Montelukast Dicyclohexylamine Salt, commonly designated as Form A and Form B. google.comepo.org Polymorphism is the ability of a solid material to exist in multiple crystalline forms that have different arrangements of molecules in the crystal lattice. These different forms, while chemically identical, can exhibit varying physicochemical properties.

The identification and characterization of these polymorphs are accomplished through various analytical techniques. Methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-Ray Diffraction (XRD) are cited as being used to distinguish between Form A and Form B, with each form presenting a unique spectral and diffraction pattern. epo.orggoogle.com

PolymorphIdentification Methods
Form AFTIR, XRD Pattern
Form BFTIR, XRD Pattern

Crystallization Methodologies Influencing Polymorph Development

The specific polymorphic form of this compound Salt obtained is highly dependent on the crystallization methodology employed. Key factors that influence polymorph development include the choice of solvent system, temperature, stirring time, and the use of seeding crystals. epo.orggoogle.com

The general process involves reacting montelukast free acid with dicyclohexylamine in an appropriate organic solvent. google.com The resulting salt is then crystallized from the solution. The selection of the solvent is critical; ethyl acetate (B1210297) is a commonly used solvent for the initial formation of the salt. google.comepo.org Crystallization can be induced by adding an anti-solvent, such as n-hexane, which reduces the solubility of the salt and promotes precipitation. epo.orggoogle.com For example, one method describes dissolving the crude materials in ethyl acetate, adding dicyclohexylamine, and then slowly adding n-hexane to facilitate crystallization over an extended period. epo.orggoogle.com Alternatively, crystallization can be achieved from a single solvent system, such as toluene (B28343), by stirring at room temperature for several hours. googleapis.com

Seeding the solution with existing crystals of the desired polymorph is another technique used to control the crystalline form of the final product. epo.orggoogle.com This method encourages the growth of a specific polymorph over the spontaneous nucleation of another. The duration of stirring and the temperature at which crystallization occurs are also crucial parameters that are carefully controlled to ensure the desired polymorphic outcome. google.com

Solvent(s)Technique/ConditionsReference
Ethyl Acetate / n-HexaneAddition of anti-solvent (n-hexane), seeding, prolonged stirring (24-48 hrs) epo.orggoogle.com
TolueneStirring at room temperature for an extended period (12 hrs) googleapis.com
Ethyl AcetateReaction followed by addition of hexane (B92381) to effect crystallization google.com
Methylene (B1212753) Chloride / Water / Acetic AcidUsed for converting the salt back to the acid form epo.org

Impact of Polymorphism on Pharmaceutical Intermediate Properties and Utility

The primary utility of this compound Salt is to serve as a purifiable crystalline intermediate in the synthesis of montelukast. researchgate.net The formation of this salt allows for the effective removal of impurities generated during the synthesis, which is a significant advantage over processes that require chromatographic purification. google.com Polymorphism directly impacts the properties of this intermediate and, consequently, its utility in a pharmaceutical manufacturing setting. jocpr.com

Different polymorphs exhibit distinct physicochemical properties, such as solubility, dissolution rate, and stability. jocpr.comnih.gov These differences can have significant consequences for the manufacturing process. For instance, the solubility of a polymorph will affect the crystallization yield and the efficiency of the purification. A less soluble form may be easier to isolate with a higher yield, but it could also pose challenges in subsequent processing steps where it needs to be redissolved.

The physical stability of the polymorphic form is paramount. jocpr.com A metastable polymorph, while potentially having advantageous properties for a specific step, could convert to a more stable form during storage or handling. wiley-vch.de Such a transformation can lead to changes in bulk properties, affect purity, and lead to inconsistencies between batches. Therefore, selecting and controlling the crystallization process to produce the most thermodynamically stable polymorph is often a key objective to ensure the reliability and reproducibility of the manufacturing process. researchgate.net

PropertyImpact of Polymorphism
Solubility & Dissolution RateAffects crystallization yield, purification efficiency, and rate of conversion back to the free acid. jocpr.comnih.gov
StabilityInfluences storage conditions and shelf-life of the intermediate; risk of conversion to a different, potentially less desirable, polymorph. jocpr.comresearchgate.net
PurityThe efficiency of impurity rejection during crystallization can vary between polymorphs.
ProcessabilityProperties like crystal shape and size, which can differ between polymorphs, affect filtration, drying, and flowability.

Advanced Analytical Method Development and Validation for Montelukast Dicyclohexylamine Salt

Chromatographic Methodologies for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying montelukast (B128269) and its potential impurities.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of Montelukast Dicyclohexylamine (B1670486) Salt and for identifying and quantifying any process-related impurities or degradation products. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, typically utilizing C18 or C8 columns. nih.govasianpubs.orgnih.gov

A variety of mobile phase compositions have been successfully employed. A common approach involves a gradient mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent, most frequently acetonitrile (B52724). nih.govijrpc.com For instance, one validated method uses a gradient of pH 2.5 phosphate buffer and acetonitrile to separate montelukast from eight known impurities. nih.gov Another method employs a mobile phase of acetonitrile and 1 mM sodium acetate (B1210297) buffer (pH 6.3) in a 90:10 v/v ratio. nih.gov The selection of the mobile phase and its pH is critical for achieving optimal separation and peak shape.

UV detection is standard, with wavelengths typically set between 225 nm and 355 nm to maximize the response for montelukast and its chromophoric impurities. ijrpc.comresearchgate.netresearchgate.net The flow rate is generally maintained around 1.0 to 1.5 mL/min to ensure efficient separation within a reasonable run time. nih.govijrpc.com

The power of HPLC lies in its ability to resolve closely related compounds, including isomers and degradation products that may form under stress conditions such as acid or oxidative environments. researchgate.net For example, a stability-indicating HPLC method was able to separate montelukast from degradation products formed during forced degradation studies. researchgate.net

Below is a table summarizing typical HPLC method parameters for the analysis of montelukast, which are applicable to its dicyclohexylamine salt.

Table 1: Representative HPLC Method Parameters for Montelukast Analysis

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 4.6 mm, 5 µm) nih.govC18 (150 x 4.6 mm, 5 µm) researchgate.netAtlantis dC18 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile: 1 mM Sodium Acetate (pH 6.3) (90:10 v/v) nih.govMethanol: Acetonitrile: Water (60:30:10 v/v) researchgate.netGradient of 0.1% OPA (A) and Water:Acetonitrile (5:95 v/v) (B) researchgate.net
Flow Rate 1.5 mL/min nih.gov1.0 mL/min researchgate.netNot Specified
Detection UV at 285 nm nih.govUV at 344 nm researchgate.netUV at 225 nm researchgate.net
Retention Time ~3.4 min nih.gov~3.58 min researchgate.net~13.9 min researchgate.net

This table is for illustrative purposes and specific conditions may vary based on the exact impurity profile and analytical goals.

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for the definitive identification and structural elucidation of Montelukast Dicyclohexylamine Salt.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the molecular structure of this compound Salt. Both ¹H NMR and ¹³C NMR are employed to confirm the identity and structure of the molecule.

In the ¹H NMR spectrum of montelukast, characteristic signals can be observed. For instance, a multiplet signal around δ 0.39 ppm corresponds to the cyclopropyl (B3062369) ring protons, and a signal at approximately δ 11.2 ppm is indicative of the carboxylic acid proton. rsc.org The presence of signals corresponding to the dicyclohexylamine moiety would also be expected in the salt form.

¹³C NMR provides complementary information on the carbon skeleton of the molecule. The spectra for montelukast and its impurities have been used to confirm structural assignments made based on other analytical data. rsc.org

While primarily a qualitative tool for structure elucidation, quantitative NMR (qNMR) can also be utilized for the accurate determination of the purity of the salt against a certified reference standard.

Table 2: Key Spectroscopic Data for Montelukast Structure

TechniqueKey Observations/DataReference
¹H NMR Multiplet at δ 0.39 (cyclopropyl ring), Signal at δ 11.2 (acid OH) rsc.org
IR (KBr) Broad band at 3428.98 cm⁻¹ (acid OH), 1633 cm⁻¹ (acid C=O), 1131.04 cm⁻¹ (aromatic C-Cl) rsc.org
MS (ESI+) m/z 586.2179 [M+H]⁺ for montelukast free acid rsc.org

Infrared (IR) spectroscopy is a rapid and reliable technique used to confirm the presence of key functional groups within the this compound Salt molecule. The IR spectrum provides a molecular fingerprint that can be compared to a reference standard.

For montelukast, characteristic absorption bands include a broad band around 3429 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and the tertiary alcohol. rsc.org A band at approximately 1633 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid, and a band near 1131 cm⁻¹ corresponds to the aromatic C-Cl bond. rsc.org In the salt form, the carboxylic acid peak would be expected to shift, and additional peaks corresponding to the N-H bonds of the dicyclohexylamine would be present.

Mass Spectrometry (MS) is an essential tool for confirming the molecular weight of this compound Salt and for identifying unknown impurities. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact molecule.

In the positive ion mode, the ESI mass spectrum of montelukast free acid shows a protonated molecular ion [M+H]⁺ at an m/z of approximately 586.2. rsc.org For this compound Salt, the molecular weight is 767.5 g/mol , and its mass spectrum would show ions corresponding to the montelukast anion and the dicyclohexylamine cation. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition, further confirming the identity of the compound. rsc.org

LC-MS, the combination of liquid chromatography with mass spectrometry, is particularly powerful for impurity profiling. It allows for the separation of impurities by HPLC and their subsequent identification based on their mass-to-charge ratio. nih.govglobalresearchonline.net

Validation of Analytical Methods for Quality Control and System Suitability Evaluations

The validation of analytical methods is a critical requirement to ensure that they are suitable for their intended purpose, which in this case is the quality control of this compound Salt. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). nih.gov

Validation parameters that are typically evaluated include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ijpsonline.com

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For montelukast, linearity is often established over a concentration range such as 1-100 µg/mL. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovery is calculated. ijpsonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsonline.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a typical HPLC method for montelukast, the LOD and LOQ might be around 1.31 µg/mL and 3.97 µg/mL, respectively. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

System suitability testing is an integral part of the analytical procedure and is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system. ijrpc.com Key system suitability parameters include:

Tailing factor (Asymmetry factor): A measure of peak symmetry. A value close to 1 is ideal. For montelukast, a tailing factor of 1.25 has been reported as acceptable. ijpsonline.com

Theoretical plates (N): A measure of column efficiency. Higher numbers indicate better efficiency. A value of 1278 has been documented in a validated method. ijpsonline.com

Relative Standard Deviation (RSD) of replicate injections: A measure of the precision of the system. The RSD for peak areas from replicate injections should typically be not more than 2%. ijrpc.com

Table 3: Typical System Suitability Parameters for Montelukast HPLC Analysis

ParameterAcceptance CriteriaReported ValueReference
Tailing Factor Not more than 2.01.25 ijpsonline.com
Theoretical Plates At least 30001278 ijrpc.comijpsonline.com
%RSD of Peak Areas Not more than 2%0.5% ijrpc.comijpsonline.com

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical technique employed in the characterization of pharmaceutical compounds. It provides quantitative information about the elemental composition of a sample, which is crucial for verifying the empirical formula of a newly synthesized salt like this compound. This process involves the combustion of the compound under controlled conditions and subsequent measurement of the resulting combustion products, such as carbon dioxide, water, and nitrogen gas. The data obtained are then used to calculate the percentage by weight of each element in the original sample.

The molecular formula for this compound Salt is established as C₄₇H₅₉ClN₂O₃S. sigmaaldrich.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimentally determined values from elemental analysis are compared. A close correlation between the experimental and theoretical values provides strong evidence for the correct formation of the salt and its purity.

For this compound Salt, the expected elemental composition is derived from its molecular formula and the atomic weights of its constituent elements. The molecular weight of the salt is approximately 767.50 g/mol . sigmaaldrich.comsigmaaldrich.com

A study detailing the preparation of Montelukast and its salts provides elemental analysis data for the free acid form of Montelukast (C₃₅H₃₆ClNO₃S), showing calculated values of C: 71.7%, H: 6.19%, N: 2.39%, and S: 5.47%. google.com While this pertains to the active pharmaceutical ingredient itself, the verification of the dicyclohexylamine salt form would rely on comparing experimental results to the distinct theoretical values for the entire salt molecule.

The following table outlines the theoretical elemental composition of this compound Salt.

Table 1: Theoretical Elemental Composition of this compound Salt

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0147564.4773.55
HydrogenH1.015959.597.76
ChlorineCl35.45135.454.62
NitrogenN14.01228.023.65
OxygenO16.00348.006.25
SulfurS32.07132.074.18
Total 767.60 100.00

Note: The total molecular weight may vary slightly due to rounding of atomic weights.

The verification process would involve analyzing a sample of this compound Salt using an elemental analyzer and comparing the resulting percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values presented in Table 1. A close agreement between the experimental and theoretical values would confirm the elemental composition and, by extension, the identity and purity of the salt.

Impurity Profiling, Identification, and Control Strategies for Montelukast Dicyclohexylamine Salt

Sources and Types of Impurities Associated with Montelukast (B128269) Dicyclohexylamine (B1670486) Salt

Impurities in Montelukast can originate from various sources, including the manufacturing process itself and degradation of the drug substance over time. rroij.comnih.gov These impurities can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

Process-related impurities are substances that are formed or introduced during the synthesis of Montelukast and may be carried over into the final dicyclohexylamine salt. These can include unreacted starting materials, intermediates, and by-products of side reactions. The manufacturing process of Montelukast involves several chemical transformations, each with the potential to generate impurities. asianpubs.org

Key process-related impurities that can be found in Montelukast include:

Michael Adducts I and II : These impurities are formed as by-products during the coupling reaction in the synthesis of Montelukast. rroij.comglobalresearchonline.net

Methylketone Impurity : This is another process-related impurity that can arise from the starting materials or intermediates used in the synthesis. rroij.com

Methylstyrene Impurity : This impurity can also be generated during the synthetic process. rroij.com

Unreacted Intermediates : The synthesis of Montelukast involves several intermediate compounds. Incomplete reactions can lead to the presence of these intermediates in the final product. For instance, acetophenone (B1666503) and methyl ester derivatives have been identified as potential process-related impurities. google.com

The formation of the dicyclohexylamine salt is a crucial step to remove many of these process-related impurities. google.comresearchgate.net However, their potential presence necessitates rigorous analytical monitoring.

Degradation Products

Montelukast is susceptible to degradation under various conditions, such as exposure to light, heat, and oxidation, leading to the formation of degradation products. nih.govresearchgate.netnih.gov The dicyclohexylamine salt form can help to stabilize the molecule, but degradation can still occur during storage or processing.

Common degradation products of Montelukast include:

cis-Montelukast (Montelukast EP Impurity G, Z-Montelukast) : Exposure of Montelukast to light can cause isomerization of the double bond, leading to the formation of the cis-isomer. rroij.comveeprho.comsynzeal.comchemicalbook.comgoogle.com This photolytic degradation is a significant concern for the stability of Montelukast. researchgate.netnih.govrsc.org

Montelukast S-monoxide (Sulfoxide Impurity) : The thioether group in Montelukast is susceptible to oxidation, forming the corresponding S-oxide. rroij.comresearchgate.netnih.govgoogle.com This can occur due to exposure to atmospheric oxygen or oxidizing agents. google.com Studies have shown that this sulfoxide (B87167) is a major degradation product found in both the bulk drug and tablet dosage forms. researchgate.netnih.gov

Dehydro-Montelukast (MLK-D) : This impurity is formed through dehydration of the tertiary alcohol group in the Montelukast molecule. rroij.com

Z-Montelukast Sulfoxide : This impurity is a product of both isomerization and oxidation, containing the cis-double bond geometry and the sulfoxide group. google.com

The following table summarizes the common impurities associated with Montelukast.

Impurity NameTypeSource
cis-MontelukastDegradation ProductPhotodegradation (Isomerization)
Montelukast S-monoxideDegradation ProductOxidation
Dehydro-Montelukast (MLK-D)Degradation ProductDehydration
Z-Montelukast SulfoxideDegradation ProductIsomerization and Oxidation
Michael Adducts I and IIProcess-RelatedSynthetic By-product
Methylketone ImpurityProcess-RelatedSynthetic By-product
Methylstyrene ImpurityProcess-RelatedSynthetic By-product

Advanced Techniques for Impurity Identification and Quantification

To ensure the quality and safety of Montelukast Dicyclohexylamine Salt, it is essential to have robust analytical methods for the identification and quantification of impurities. Several advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the separation and quantification of Montelukast and its impurities. rroij.comglobalresearchonline.netnih.govresearchgate.netijpbs.net Reversed-phase HPLC (RP-HPLC) methods, often using a C18 column, are capable of separating the main component from its various impurities. rroij.comnih.gov UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution. researchgate.netijpbs.netnih.gov These chromatographic methods are validated for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure reliable results. nih.govresearchgate.netijpbs.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities. globalresearchonline.netnih.govshimadzu.comjapsonline.com By coupling liquid chromatography with mass spectrometry, it is possible to obtain the molecular weight of the impurities, which provides crucial information for their structural elucidation. globalresearchonline.netshimadzu.com Tandem mass spectrometry (MS/MS or MSn) can further provide fragmentation patterns, aiding in the detailed structural characterization of the impurities. nih.govjapsonline.com LC-MS has been instrumental in identifying newly formed degradation products of Montelukast. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the detection and quantification of potential genotoxic impurities that may be present from the manufacturing process, such as methyl iodide and methyl methanesulfonate. wisdomlib.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used for the definitive structural confirmation of isolated impurities. rsc.org

The following table provides an overview of the analytical techniques used for impurity profiling of Montelukast.

TechniqueApplication
HPLC/UPLCSeparation and quantification of known and unknown impurities. rroij.comnih.govresearchgate.netijpbs.net
LC-MSIdentification and structural elucidation of impurities by providing molecular weight and fragmentation data. globalresearchonline.netnih.govshimadzu.comjapsonline.com
GC-MSDetection and quantification of volatile genotoxic impurities. wisdomlib.org
NMR SpectroscopyDefinitive structural confirmation of isolated impurities. rsc.org
FTIR SpectroscopyIdentification of functional groups and structural characterization of impurities. rsc.org

Purification Strategies Utilizing Dicyclohexylamine Salt Formation

The formation of this compound Salt is a key strategy for the purification of Montelukast acid. This salt formation allows for the selective crystallization of the desired compound, leaving many of the process-related impurities and some degradation products in the mother liquor.

The process generally involves dissolving the crude Montelukast acid in a suitable organic solvent, such as toluene (B28343) or ethyl acetate (B1210297), and then adding dicyclohexylamine. googleapis.com The this compound Salt then precipitates out of the solution and can be isolated by filtration. This crystallization process is highly effective in removing impurities that have different solubility characteristics than the desired salt. The purified salt can then be converted back to the free acid and subsequently to the final sodium salt, which is the active pharmaceutical ingredient. google.com

Efficiency in Removing Specific Impurities

The dicyclohexylamine salt purification step has been shown to be effective in reducing the levels of several specific impurities. For example, it is particularly efficient in removing impurities such as Montelukast S-monoxide and Dehydro-Montelukast. The different polarity and solubility of these impurities compared to the dicyclohexylamine salt facilitate their separation during the crystallization process.

A process has been described for purifying the dicyclohexylamine salt of Montelukast by dissolving it in a mixture of an alcoholic solvent (like isopropyl alcohol) and a nitrile solvent (like acetonitrile) and then cooling the solution to cause the purified salt to crystallize. google.com This method has been shown to yield a product with less than 0.5% of individual process-related impurities. google.com

Toxicological Considerations of Impurities in Montelukast

The presence of impurities in a drug substance, even at low levels, can have potential toxicological implications. nih.govresearchgate.net Therefore, it is crucial to assess the toxicity of the impurities found in Montelukast.

The toxicity of Montelukast itself has been extensively studied, with the gastrointestinal system being the primary target organ of toxicity in preclinical studies. fda.gov However, the toxicological profiles of its impurities are not as well-characterized.

Montelukast S-monoxide has been a particular focus of toxicological assessment because it can be present in significant amounts. rroij.comnih.gov Studies have shown that this sulfoxide impurity is pharmacologically inactive and is considered a minor metabolite. rroij.com In silico predictions and in vitro genotoxicity assays, such as the Ames test, have indicated that Montelukast S-monoxide is non-mutagenic and non-genotoxic. rroij.comnih.gov While it has been reported to be cytotoxic to human peripheral lymphocytes at certain concentrations, it is generally classified as an ordinary impurity. nih.govresearchgate.net

Other impurities, such as the cis-isomer , are also monitored and controlled to ensure they are below acceptable limits. The toxicological data for many of the minor impurities are limited, and their control is based on the principles of threshold of toxicological concern (TTC) and qualification of impurities as outlined in regulatory guidelines. nih.gov

It is important to note that since Montelukast can be used for long-term treatment, especially in children, the careful assessment and control of all impurities are of high importance to ensure patient safety. rroij.com

Stability Studies and Degradation Pathway Investigations of Montelukast Dicyclohexylamine Salt

Chemical Stability Assessment of Montelukast (B128269) Dicyclohexylamine (B1670486) Salt

The inherent stability of Montelukast Dicyclohexylamine Salt is a critical attribute that influences its handling, storage, and use as a key intermediate in pharmaceutical manufacturing.

Comparative Stability Analysis Against Other Montelukast Salts

While comprehensive, direct comparative studies on the stability of this compound Salt against other salts like montelukast sodium are not extensively available in the public domain, its role as a stable, crystalline intermediate is well-documented in patent literature. This suggests a favorable stability profile compared to less stable intermediates that may be generated during the synthesis process. The formation of the dicyclohexylamine salt facilitates purification by providing a solid, crystalline compound that is less prone to degradation under standard storage conditions. jpionline.org

In contrast, montelukast sodium, the form used in final pharmaceutical formulations, has been the subject of numerous stability studies. These studies indicate that while generally stable, it is susceptible to degradation under specific stress conditions. The stability of the dicyclohexylamine salt is therefore a strategic advantage in the manufacturing process, allowing for a more robust and reliable supply of the pure active moiety before its conversion to the final sodium salt.

Forced Degradation Studies for Stress Testing and Pathway Identification

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Although specific studies on this compound Salt are limited, extensive research on montelukast sodium provides significant insights into the degradation behavior of the montelukast molecule.

Evaluation Under Various Environmental Stress Conditions (e.g., heat, light, humidity)

The montelukast molecule is sensitive to environmental factors such as light and heat. Photodegradation studies on montelukast solutions have shown that exposure to various light sources, particularly UV light, can lead to the formation of its cis-isomer as a major degradation product. The rate of this photodegradation is influenced by the solvent and the intensity of the light source. In the solid state, exposure to daylight has been shown to decrease the potency of montelukast, with the formation of montelukast S-oxide as a significant photoproduct.

Thermal stress testing of montelukast in solution has revealed its relative stability in alkaline conditions but rapid degradation in acidic and oxidative environments. For solid-state montelukast, incubation at elevated temperatures and humidity (e.g., 40°C / 75% RH) can also lead to the formation of montelukast S-oxide.

Stability in Diverse Chemical Environments (e.g., acidic, basic, oxidative solutions)

The stability of the montelukast molecule is significantly influenced by the chemical environment.

Acidic Conditions: Montelukast undergoes significant degradation in acidic solutions. rjpdft.com Studies on montelukast sodium have shown considerable degradation upon refluxing with hydrochloric acid, with the extent of degradation increasing with time. rjpdft.com

Basic Conditions: In contrast to its lability in acidic media, montelukast exhibits greater stability in alkaline solutions. However, prolonged exposure to strong basic conditions can still lead to some degradation. rjpdft.com

Oxidative Conditions: The thioether linkage in the montelukast molecule is susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide results in the formation of montelukast sulfoxide (B87167) as the primary degradation product. rjpdft.com

The following table summarizes the degradation of montelukast under various stress conditions, based on studies of montelukast sodium.

Stress Condition% Degradation of MontelukastMajor Degradation Product(s)Reference
Acidic (0.1M HCl, 2 hr) 16.72%Not specified in this study rjpdft.com
Alkaline (0.5M NaOH, 2 hr) 17.61%Not specified in this study rjpdft.com
Oxidative (3% H₂O₂, 1 hr) 9.25%Montelukast Sulfoxide rjpdft.com
Photolytic (Daylight, solid state, 1 week) >20%Montelukast S-oxide
Thermal (Solution, 65°C, acidic) Rapid DegradationMontelukast S-oxide

Identification and Characterization of Degradation Products and Their Formation Kinetics

The primary degradation products of montelukast that have been identified and characterized are montelukast sulfoxide and the cis-isomer of montelukast.

Montelukast Sulfoxide: This degradant is formed through the oxidation of the sulfide (B99878) bond in the montelukast structure. Its formation is prominent under oxidative stress (e.g., with hydrogen peroxide) and can also occur under thermal and photolytic stress. The structure of montelukast sulfoxide has been confirmed by spectroscopic techniques.

cis-Isomer of Montelukast: This geometric isomer is the main product of photodegradation when montelukast is exposed to light, particularly UV light, in solution. The conversion from the trans-isomer (montelukast) to the cis-isomer disrupts the molecule's geometry.

Development of Mitigation Strategies for Enhanced Stability in Research Materials

Given the susceptibility of the montelukast molecule to degradation, several strategies can be employed to enhance the stability of research materials, including this compound Salt.

Protection from Light: As montelukast is photosensitive, it is crucial to store the dicyclohexylamine salt in light-resistant containers and to minimize its exposure to light during handling and experimentation.

Control of Temperature and Humidity: To prevent thermal degradation and the formation of the sulfoxide impurity, storage in a cool and dry environment is recommended.

Inert Atmosphere: For long-term storage or when handling in solution, the use of an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation of the thioether linkage.

pH Control: When working with solutions of montelukast, maintaining a neutral to slightly alkaline pH can enhance its stability, as it is more labile in acidic conditions.

By implementing these mitigation strategies, the integrity of this compound Salt as a research material can be preserved, ensuring the accuracy and reliability of experimental results.

Chemical Reactions and Mechanistic Investigations Involving Montelukast Dicyclohexylamine Salt

Role as a Reagent in Chemical Reactions Pertaining to Leukotriene Pathways

Montelukast (B128269) Dicyclohexylamine (B1670486) Salt serves as a key intermediate in the synthesis of montelukast sodium. newdrugapprovals.org The formation of the dicyclohexylamine salt is a strategic step to isolate and purify the montelukast free acid from the crude reaction mixture. blogspot.comrsc.org This purification is critical for removing impurities generated during the synthesis, which can arise from the chemical instability of both the starting materials and the montelukast molecule itself, as well as from non-selective chemical reactions. blogspot.com

The process generally involves reacting the crude montelukast acid with dicyclohexylamine in a suitable solvent, such as ethyl acetate (B1210297) or toluene (B28343). rsc.orggoogle.com This acid-base reaction results in the precipitation of the crystalline Montelukast Dicyclohexylamine Salt, leaving many impurities behind in the solution. blogspot.comrsc.org The superior crystallinity of the dicyclohexylamine salt compared to the free acid facilitates its separation and purification. blogspot.com Once purified, the dicyclohexylamine salt is treated with an acid, such as acetic acid, to regenerate the pure montelukast free acid, which is then converted to the final sodium salt. googleapis.comrsc.orggoogleapis.com This salt formation and breaking strategy is a classic and effective method for purifying acidic organic compounds.

Exploration of Synthesis and Modification of Related Compounds

The synthetic routes leading to montelukast, and by extension its dicyclohexylamine salt, have been a subject of extensive research to develop more efficient, scalable, and cost-effective manufacturing processes. rsc.org These efforts have led to the exploration and synthesis of various related compounds and intermediates.

A pivotal step in many syntheses is the coupling of a chiral mesylate intermediate with the dilithium (B8592608) salt of 1-(mercaptomethyl)cyclopropaneacetic acid. blogspot.comgoogle.com This reaction forms the core structure of montelukast. The synthesis of this thiol acid itself involves multiple steps, starting from commercially available reagents. rsc.org

Furthermore, the synthesis of the diol precursor to the chiral mesylate has also been a focus of optimization. rsc.orgnih.gov Different strategies have been employed, including the use of Grignard reagents and asymmetric reduction techniques to establish the correct stereochemistry. rsc.orgnih.gov The development of these synthetic pathways has not only improved the production of montelukast but has also provided a platform for creating analogs and studying structure-activity relationships within the class of leukotriene receptor antagonists. rsc.orgnih.gov For instance, modifications to the quinoline (B57606), phenyl, and cyclopropyl (B3062369) moieties have been explored to understand their impact on biological activity. rsc.orgnih.gov

General Reaction Pathways and Reactivity Studies

The montelukast molecule, and consequently its dicyclohexylamine salt, possesses several reactive sites that can participate in various chemical transformations.

Oxidation Reactions

The sulfide (B99878) linkage in the montelukast structure is susceptible to oxidation. blogspot.com Oxidation can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. blogspot.comasianpubs.org These oxidized species are considered impurities in the final drug product. blogspot.comgoogle.com The primary oxidation product is (E)-montelukast-sulfoxide. blogspot.com The oxidation can be carried out using common oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). asianpubs.org The formation of these oxidation products is a stability concern, and measures are taken to prevent their formation during synthesis and storage. blogspot.com

Reduction Reactions

While the primary synthesis of montelukast involves the asymmetric reduction of a ketone to form a key chiral alcohol intermediate, the montelukast molecule itself does not typically undergo further reduction under standard conditions. rsc.orgnih.gov However, in the context of synthesizing intermediates, reduction reactions are critical. For example, the asymmetric reduction of a keto ester is a key step to introduce the desired stereochemistry at the secondary alcohol position. rsc.org Chiral oxazaborolidine catalysts in the presence of a borane (B79455) source are often employed for this purpose. rsc.org

Cyclopropyl Ring Chemistry and Potential for Ring Opening

The cyclopropyl ring is a strained three-membered ring system that can undergo ring-opening reactions under certain conditions. nih.gov In the context of montelukast, the cyclopropylacetic acid moiety is a critical component for its biological activity. While generally stable under the conditions of its synthesis and intended use, the cyclopropyl ring has the potential to open.

Ring-opening of cyclopropanes can be initiated by radical or electrophilic species. nih.gov For instance, oxidative radical ring-opening/cyclization of cyclopropyl derivatives is a known transformation in organic synthesis. nih.gov While specific studies on the ring-opening of the cyclopropyl group in this compound Salt are not extensively reported in the context of its routine handling, it is a potential reaction pathway that could lead to degradation products. The stability of this ring is a testament to the carefully designed synthetic route that avoids harsh conditions that might promote such reactions. researchgate.net

Table of Research Findings on this compound Salt Chemistry

Reaction Type Key Reagents/Conditions Products Significance References
Salt Formation Dicyclohexylamine, Ethyl acetate/Toluene This compound Salt Purification of montelukast free acid blogspot.comrsc.orggoogle.com
Salt Cleavage Acetic Acid Montelukast free acid Regeneration of pure active moiety precursor googleapis.comrsc.orggoogleapis.com
Oxidation m-Chloroperbenzoic acid (m-CPBA) Montelukast sulfoxide, Montelukast sulfone Formation of impurities blogspot.comasianpubs.org
Asymmetric Reduction (of precursor) Chiral oxazaborolidine, Borane/THF complex Chiral hydroxy ester Establishment of key stereocenter rsc.org
Nucleophilic Substitution Dilithium salt of 1-(mercaptomethyl)cyclopropaneacetic acid, Mesylate intermediate Montelukast Formation of the core molecular structure blogspot.comgoogle.com
Cyclopropyl Ring Opening (Potential) Radical or electrophilic conditions Ring-opened products Potential degradation pathway nih.gov

Alkyl Chain Hydroxylation Studies

The metabolic transformation of montelukast, particularly through the hydroxylation of its alkyl chains, is a key area of scientific investigation. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. While specific studies focusing exclusively on the dicyclohexylamine salt are not prevalent in the literature, extensive research on montelukast metabolism provides detailed insights into the hydroxylation pathways of the active molecule itself. These studies are crucial for understanding the molecule's clearance and the formation of various metabolites.

Initial investigations into the metabolism of montelukast identified several hydroxylated derivatives. nih.gov These metabolites are formed at different positions along the molecule's structure, indicating the involvement of multiple enzymatic processes. The primary sites of hydroxylation on the montelukast molecule include the benzylic position and the terminal methyl group of the propyl side chain. nih.govnih.gov

Research using human liver microsomes (HLMs) and recombinant P450s has elucidated the specific enzymes responsible for these transformations. nih.gov The findings indicate that while several P450 isoforms can metabolize montelukast, certain enzymes exhibit a principal role in specific hydroxylation reactions.

Detailed Research Findings

Studies have identified several key hydroxylated metabolites of montelukast. These are often designated with an 'M' number in metabolic studies. The primary hydroxylated metabolites include:

21-Hydroxy Montelukast (M5): This metabolite is formed by hydroxylation at the benzylic carbon atom. This reaction is stereoselective, leading to the formation of two diastereomers, 21(R)-hydroxy montelukast (M5a) and 21(S)-hydroxy montelukast (M5b). nih.govnih.gov In human bile samples, M5a has been found to be more abundant than M5b. mdpi.com The primary enzyme responsible for this stereoselective hydroxylation is CYP3A4. nih.gov

36-Hydroxy Montelukast (M6): This involves the hydroxylation of one of the methyl groups on the 2-propanol side chain. Similar to M5, this creates diastereomers (M6a and M6b). nih.gov This metabolite can be further oxidized to a dicarboxylic acid (M4), which has been identified as a major metabolite. nih.gov The principal enzymes catalyzing 36-hydroxylation are CYP2C8 and CYP2C9. nih.govmdpi.com

25-Hydroxy Montelukast (M3): This is a phenolic metabolite formed by hydroxylation on the phenyl ring. nih.gov Multiple P450 enzymes have been shown to participate in its formation, including CYP2C8, CYP2C9, and CYP3A4. nih.govmdpi.com

The chemical synthesis of these oxidized derivatives has also been reported, providing authentic standards for the definitive identification of metabolites in biological samples. acs.org

Data Tables

The following tables summarize the key findings from mechanistic studies on montelukast hydroxylation.

Table 1: Major Hydroxylated Metabolites of Montelukast

Metabolite ID Site of Hydroxylation Description
M5a / M5b 21-Position Diastereomers of a benzylic alcohol. nih.gov
M6a / M6b 36-Position Diastereomers of a methyl alcohol. nih.gov
M3 25-Position A phenolic metabolite. nih.gov
M4 36-Position (further oxidation) A dicarboxylic acid, resulting from the oxidation of M6. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Montelukast Hydroxylation

Hydroxylation Reaction Primary CYP Isoform(s) Notes
21-Hydroxylation (to M5) CYP3A4 nih.gov This reaction is stereoselective. nih.gov
36-Hydroxylation (to M6) CYP2C8, CYP2C9 nih.govmdpi.com Considered a major pathway for montelukast clearance. nih.gov
25-Hydroxylation (to M3) CYP2C8, CYP2C9, CYP3A4 nih.govmdpi.com Multiple P450s contribute to the formation of this metabolite. nih.gov

Biological and Biomedical Research Applications of Montelukast Dicyclohexylamine Salt

Investigation of Leukotriene Receptor Antagonism Mechanisms

The primary mechanism of action of montelukast (B128269) is the blockade of the cysteinyl leukotriene receptor 1 (CysLT1). pharmgkb.orgnih.gov This action prevents the binding of CysLTs, such as leukotriene D4 (LTD4), to the receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation. pharmgkb.orglitfl.com

Selective CysLT1 Receptor Inhibition Studies

Montelukast is a potent and selective antagonist of the CysLT1 receptor. science.govmdpi.com In vitro and in vivo studies have demonstrated its ability to specifically inhibit the actions of CysLTs at this receptor, without significantly affecting other related receptors. pharmgkb.orgnih.gov Research has shown that montelukast can inhibit nucleotide-induced calcium mobilization in certain cell lines, suggesting a functional interaction with the signaling pathways of P2Y receptors, although it does not bind directly to them. nih.gov This selectivity is crucial for elucidating the specific role of the CysLT1 receptor in various physiological and pathological processes.

Modulation of Inflammatory Mediators (e.g., leukotrienes, eosinophil infiltration)

By blocking the CysLT1 receptor, montelukast effectively modulates the activity of several inflammatory mediators. Cysteinyl leukotrienes are known to cause smooth muscle contraction, increase vascular permeability, and promote the influx of eosinophils into tissues. litfl.comdovepress.com Research has demonstrated that montelukast can reduce eosinophil infiltration in the airways, a key feature of asthma. nih.govresearchgate.net Studies have shown that montelukast can inhibit the secretion of pro-inflammatory cytokines such as GM-CSF, IL-6, and IL-8 from epithelial cells and also inhibit eosinophil survival. nih.gov Furthermore, some research suggests that montelukast may regulate eosinophil protease activity through a mechanism that is independent of its direct antagonism of the CysLT1 receptor. nih.gov

Preclinical and Mechanistic Studies in Disease Models

The specific action of montelukast on the leukotriene pathway makes it a valuable tool in preclinical research to understand the pathophysiology of various diseases where these mediators play a significant role.

Asthma Pathophysiology Research Utilizing Leukotriene Antagonists

Leukotrienes are central to the pathophysiology of asthma, contributing to bronchoconstriction, airway edema, mucus secretion, and airway inflammation. litfl.comfrontiersin.org Montelukast has been extensively used in animal models and in vitro studies to investigate these processes. nih.govresearchgate.net Research has shown that it can attenuate both the early and late-phase responses to allergen exposure and reduce airway hyperresponsiveness. litfl.comresearchgate.net By using montelukast, researchers can dissect the specific contributions of the CysLT1 receptor pathway to the various features of asthma, such as airway remodeling and eosinophilic inflammation. mdpi.comnih.gov

Liver Injury Models (e.g., Acetaminophen-induced Hepatotoxicity)

Recent research has explored the potential role of montelukast in mitigating liver injury. In models of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, which is a major cause of acute liver failure, studies have shown that APAP overdose leads to the upregulation of CysLT1 receptor expression. nih.govnih.gov Preclinical studies in mice have demonstrated that pharmacological inhibition of the CysLT1 receptor by montelukast can ameliorate APAP-induced acute liver failure. nih.gov The protective effect is associated with an increase in hepatic glutathione (B108866) levels, a key antioxidant, and a reduction in oxidative stress and c-Jun-NH2-terminal kinase (JNK) activation. nih.gov These findings suggest that the CysLT1 receptor pathway may be a therapeutic target for drug-induced liver injury. nih.govnih.gov

ModelKey FindingsAssociated Mechanisms
Acetaminophen-induced HepatotoxicityMontelukast ameliorated acute liver failure.Upregulation of hepatic glutathione, reduction in JNK activation and oxidative stress. nih.gov

Emerging Research in Viral Pathologies (e.g., COVID-19 Investigations)

In the context of the COVID-19 pandemic, researchers investigated the potential of repurposing existing drugs, including montelukast. nih.gov The rationale for its investigation stemmed from its known anti-inflammatory properties, which could potentially mitigate the "cytokine storm" associated with severe COVID-19. nih.govnih.gov In silico and in vitro studies suggested that montelukast might inhibit the SARS-CoV-2 main protease and interfere with viral entry. nih.gov Some early in vitro research indicated that montelukast could inhibit the infection of HCoV-OC43, a type of coronavirus, by disrupting the viral membrane. nih.gov However, a large-scale clinical trial (ACTIV-6) found no significant clinical benefit in taking montelukast for the treatment of mild-to-moderate COVID-19 symptoms. dcri.org Despite this, the research highlighted the potential for leukotriene receptor antagonists to be investigated in the context of viral-induced respiratory inflammation. researchgate.netbiomedrb.com

Study TypeHypothesized MechanismOutcome
In silico / In vitroInhibition of SARS-CoV-2 main protease, interference with viral entry, anti-inflammatory effects. nih.govnih.govShowed potential dual inhibition profile. nih.gov
In vitro (HCoV-OC43)Disruption of viral lipid membrane. nih.govPotent inhibition of viral infection. nih.gov
Clinical Trial (ACTIV-6)Symptomatic relief and faster recovery from mild-to-moderate COVID-19.No significant symptomatic or clinical benefit observed. dcri.org

Research in Pain Models and Antinociceptive Actions

Montelukast has been investigated for its potential antinociceptive (pain-relieving) effects in various animal models of pain. Studies have explored its efficacy in both inflammatory and neuropathic pain states.

In models of tonic pain, such as the formalin test in mice, montelukast has demonstrated significant antinociceptive activity, particularly in the inflammatory phase of the test. nih.gov This suggests a role for the cysteinyl leukotriene pathway in modulating inflammatory pain. The formalin test induces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase. The effectiveness of montelukast in the second phase points towards its anti-inflammatory mechanisms contributing to pain relief. nih.gov

Furthermore, research in neuropathic pain models, which mimic chronic pain states in humans arising from nerve injury, has also shown promising results. nih.govnih.gov For instance, in models of chemotherapy-induced peripheral neuropathy and diabetic neuropathy, montelukast has been shown to alleviate tactile allodynia, a condition where a normally non-painful stimulus is perceived as painful. nih.gov The analgesic action of antiseizure drugs has been well-documented, and some research suggests a potential parallel for cysteinyl leukotriene receptor antagonists like montelukast. nih.gov

The proposed mechanisms for these antinociceptive actions are linked to the drug's ability to block cysteinyl leukotriene 1 (CysLT1) receptors. These receptors are implicated in the sensitization of pain pathways, both peripherally and centrally. nih.gov By antagonizing these receptors, montelukast may reduce the excitability of neurons involved in pain transmission.

Pain ModelKey FindingsPotential Mechanism
Formalin Test (Tonic Pain)Significant reduction in pain behaviors during the inflammatory phase. nih.govInhibition of inflammatory mediators.
Chemotherapy-Induced NeuropathyAttenuation of tactile allodynia. nih.govBlockade of CysLT1 receptors, reducing neuronal sensitization. nih.gov
Diabetic NeuropathyAlleviation of tactile allodynia. nih.gov

Studies on Airway Remodeling

Airway remodeling refers to the structural changes that occur in the airways in chronic inflammatory diseases like asthma, leading to persistent airflow obstruction. Research has focused on the potential of montelukast to prevent or even reverse these changes.

In animal models, particularly in mice sensitized to allergens to mimic asthma, montelukast has been shown to have beneficial effects on airway remodeling. nih.gov Studies have demonstrated that montelukast can decrease the thickening of the basement membrane, reduce the mass of airway smooth muscle, and lessen fibrosis in the tissues surrounding the bronchi and blood vessels. nih.govclinicaltrials.gov These structural changes are hallmarks of airway remodeling.

Clinical studies in humans have also provided evidence for the role of montelukast in addressing airway remodeling. clinicaltrials.gov High-resolution computed tomography (HRCT) has been used as a non-invasive method to assess airway wall thickness in asthma patients. clinicaltrials.gov Studies using this technique have shown that treatment with montelukast can lead to a significant decrease in airway wall area, suggesting a reversal of the structural changes. clinicaltrials.gov

The mechanism behind these effects is believed to be the inhibition of cysteinyl leukotrienes, which are known to be potent mediators of inflammation and fibrosis. clinicaltrials.gov By blocking the action of these leukotrienes, montelukast can attenuate the chronic inflammation that drives the structural changes of airway remodeling. clinicaltrials.gov

Study TypeModel/Patient PopulationKey Findings
Animal StudyAllergen-sensitized young miceDecreased basement membrane thickening, reduced smooth muscle mass, and lessened bronchovascular fibrosis. nih.gov
Clinical TrialAsthma patientsSignificant decrease in airway wall area as measured by HRCT. clinicaltrials.gov

Investigations into Inflammatory Cytokine Modulation (e.g., IL-4, IL-6, IL-8, IL-13, GM-CSF)

Montelukast's anti-inflammatory properties extend to its ability to modulate the production and activity of various inflammatory cytokines. Cytokines are small proteins that play a crucial role in cell signaling, particularly in the immune system.

Research has shown that montelukast can inhibit the secretion of several key pro-inflammatory cytokines from epithelial cells, which form the lining of the airways. In in vitro models using nasal epithelial cells, montelukast significantly reduced the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govresearchgate.net These cytokines are involved in the recruitment and survival of inflammatory cells like eosinophils and neutrophils. nih.govresearchgate.net

Furthermore, studies in animal models of intestinal ischemia-reperfusion injury have demonstrated that pretreatment with montelukast can lead to a significant decrease in plasma levels of IL-6. nih.gov This suggests that montelukast's modulatory effects on cytokines are not limited to the respiratory system.

CytokineStudy ModelEffect of Montelukast
GM-CSFIn vitro (nasal epithelial cells)Inhibited secretion. nih.govresearchgate.net
IL-6In vitro (nasal epithelial cells), Animal model (intestinal ischemia-reperfusion)Inhibited secretion, nih.govresearchgate.net decreased plasma levels. nih.gov
IL-8In vitro (nasal epithelial cells)Inhibited secretion. nih.govresearchgate.net

Enzyme Modulation Studies (e.g., Matrix Metalloproteinase-9 (MMP-9))

Matrix metalloproteinases (MMPs) are a family of enzymes that are responsible for the degradation of the extracellular matrix, the structural scaffold of tissues. MMP-9, in particular, has been implicated in the pathological processes of various inflammatory diseases, including the airway remodeling seen in asthma. mdpi.com

Research indicates that there is a complex interplay between cysteinyl leukotrienes and MMP-9. Increased levels of MMP-9 have been observed in patients with asthma and are associated with the breakdown of the extracellular matrix, contributing to airway inflammation and remodeling. mdpi.com

Further research is needed to fully elucidate the direct modulatory effects of montelukast on MMP-9 expression and activity. However, the existing evidence on its anti-inflammatory and anti-remodeling properties strongly suggests a role in regulating the MMP-9 system.

EnzymeAssociated PathologiesPotential Modulation by Montelukast
Matrix Metalloproteinase-9 (MMP-9)Airway remodeling in asthma, mdpi.com inflammatory bowel diseases. frontiersin.orgIndirectly, by reducing the inflammatory cells that produce MMP-9 and by inhibiting cytokines like IL-8 that interact with MMP-9. nih.govmdpi.comfrontiersin.org

Antioxidant Property Research (e.g., intestinal ischemia-reperfusion injury, cardiac damage)

Beyond its well-known anti-inflammatory effects, research has begun to uncover the antioxidant properties of montelukast. This has been investigated in preclinical models of tissue injury caused by oxidative stress, such as intestinal ischemia-reperfusion injury.

In a rat model of intestinal ischemia-reperfusion, where a temporary loss of blood flow is followed by its restoration, leading to significant oxidative damage, pretreatment with montelukast demonstrated a protective effect. nih.gov The study found that montelukast attenuated the severe damage to the intestinal mucosa, as well as to distant organs like the liver and kidney. nih.gov This protection was associated with a reduction in markers of cell death (caspase-8 and -9) and a decrease in systemic inflammation. nih.gov

ConditionStudy ModelKey Findings
Intestinal Ischemia-Reperfusion InjuryRat modelAttenuated damage to intestinal mucosa, liver, and kidney; reduced markers of cell death. nih.gov

Neurological Research (e.g., Epilepsy)

Emerging research has pointed towards a potential role for montelukast in the central nervous system, particularly in the context of neurological disorders like epilepsy. dovepress.comnih.gov The rationale for this stems from the involvement of inflammatory processes in the pathogenesis of seizures. dovepress.com

Several animal studies have explored the effects of montelukast in models of epilepsy. In mice where seizures were induced by pentylenetetrazol (PTZ), montelukast was found to increase the latency to generalized seizures, indicating an anticonvulsant effect. nih.govbjournal.org It has been suggested that montelukast may exert this effect by maintaining the integrity of the blood-brain barrier, which can be disrupted during seizures. dovepress.com

The neuroprotective properties of montelukast are also being investigated. dovepress.comdovepress.com It is believed that the drug's antioxidant and anti-inflammatory actions contribute to a protective effect on neuronal tissue. dovepress.comdovepress.com By reducing oxidative stress and inflammatory markers in the brain, montelukast may help to mitigate the neuronal damage associated with seizures. dovepress.com

These findings have led to the suggestion that montelukast could be a candidate for drug repurposing, potentially as an adjunctive therapy for epilepsy. dovepress.comnih.gov However, it is important to note that this is an area of ongoing research, and more extensive preclinical and clinical studies are needed to confirm these potential therapeutic applications. dovepress.com

Neurological ConditionStudy ModelKey FindingsProposed Mechanism
EpilepsyPentylenetetrazol (PTZ)-kindled miceIncreased latency to generalized seizures. nih.govbjournal.orgMaintenance of blood-brain barrier integrity, dovepress.com antioxidant and anti-inflammatory effects in the brain. dovepress.comdovepress.com

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyThis compound SaltMontelukast Sodium Salt
Molecular FormulaC47_{47}H59_{59}ClN2_2O3_3SC35_{35}H35_{35}ClNO3_3SNa
Molecular Weight767.50586.18
CAS Number577953-88-9151767-02-1
Reference Standard (USP)Required Not recommended

Advanced: How should researchers address discrepancies in dissolution testing when using this compound Salt as a reference standard?

Answer:

  • Root Cause Analysis : Cross-check raw data sheets against summary reports to identify transcription errors or instrumental calibration drift. For example, a typographical error in dissolution data led to regulatory deferral in one case .
  • Method Validation : Ensure the dissolution medium pH (e.g., pH 6.8 buffer) and apparatus (e.g., USP Apparatus II) align with the USP monograph. Deviations in sink conditions or temperature can skew results .
  • Standard Justification : If substituting the sodium salt as a reference, provide scientific justification (e.g., unavailability of dicyclohexylamine salt) and validate equivalence via comparative stability studies .

Basic: What documentation is critical for reproducing the synthesis of this compound Salt?

Answer:

  • Experimental Protocol : Detail reaction stoichiometry, solvent systems (e.g., dichloromethane for salt formation), and purification steps (e.g., recrystallization from ethanol/water) .
  • Characterization Data : Include spectral data (IR, NMR, MS), chromatographic purity (>99% by HPLC), and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Batch Records : Document starting material sources, reaction times, and temperature controls to ensure reproducibility .

Advanced: How can researchers mitigate variability in stability studies of this compound Salt formulations?

Answer:

  • Stress Testing : Exclude batches with degradation products exceeding USP thresholds (e.g., >0.2% for any individual impurity at 24 months) . Use forced degradation (heat, light, humidity) to identify degradation pathways .
  • Analytical Consistency : Submit complete analytical records for all stability batches, including chromatograms and peak integration reports. Missing data led to deferral in multiple regulatory cases .
  • Storage Compliance : Store samples in light-resistant containers at controlled room temperature (20–25°C) to prevent photodegradation .

Basic: What purity criteria should this compound Salt meet for pharmacological studies?

Answer:

  • Chromatographic Purity : HPLC purity ≥99% with a relative response factor (RRF)-adjusted limit for known impurities (e.g., ≤0.15% for quinoline-related byproducts) .
  • Counterion Stoichiometry : Confirm a 1:1 molar ratio of montelukast to dicyclohexylamine via titration (e.g., potentiometric titration in non-aqueous media) .
  • Residual Solvents : Meet ICH Q3C limits (e.g., <500 ppm for ethanol) using gas chromatography .

Advanced: How should conflicting data on this compound Salt’s solubility profile be resolved?

Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., USP phosphate buffer pH 6.8, 37°C) with blinded analysts to minimize bias .
  • Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to assess variability sources (e.g., particle size distribution, crystallization method) .
  • Cross-Validation : Compare results with independent labs using shared reference standards and protocols .

Basic: What are the key steps in validating an analytical method for this compound Salt quantification?

Answer:

  • Linearity : Demonstrate a correlation coefficient (R2^2) ≥0.999 over 50–150% of the target concentration .
  • Accuracy/Precision : Achieve recovery rates of 98–102% and RSD ≤2% for intra-/inter-day assays .
  • Specificity : Resolve the analyte peak from degradation products (e.g., sulfoxide derivatives) with a resolution factor ≥2.0 .

Advanced: How can researchers adapt this compound Salt synthesis protocols for novel derivatives?

Answer:

  • Structure-Activity Rationale : Modify the quinoline or cyclopropane acetic acid moieties while retaining the dicyclohexylamine counterion for solubility optimization .
  • In Silico Modeling : Use molecular docking to predict binding affinity to leukotriene receptors before synthesizing analogs .
  • Scale-Up Considerations : Optimize solvent recovery and crystallization kinetics to maintain yield (>80%) and purity (>98%) at pilot scale .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.